molecular formula C11H16O6 B2723432 Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate CAS No. 90734-80-8

Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate

Cat. No. B2723432
CAS RN: 90734-80-8
M. Wt: 244.243
InChI Key: ACXNSPLBMWUNGX-UHFFFAOYSA-N
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Description

Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate is a chemical compound with the molecular formula C11H16O6 . It has a molecular weight of 244.244 g/mol . The compound is also known by other names such as 3-(2,2-dimethyl-4,6-dioxo-[1,3]dioxan-5-yl)-propionic acid ethyl ester and 3-(4,6-diketo-2,2-dimethyl-1,3-dioxan-5-yl)propionic acid ethyl ester .


Molecular Structure Analysis

The InChIKey of the compound is ACXNSPLBMWUNGX-UHFFFAOYAY . The structure consists of an ethyl ester group attached to a 1,3-dioxane ring with two carbonyl groups and two methyl groups .


Physical And Chemical Properties Analysis

The physical properties such as melting point, boiling point, density, and refractive index of Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate are not available in the current resources .

Scientific Research Applications

Polymorphism Studies

The compound's role in investigating polymorphism was highlighted in a study that characterized two polymorphic forms of a related compound using spectroscopic and diffractometric techniques. This research emphasizes the challenges in analytical and physical characterization due to the similar spectra and diffraction patterns of polymorphic forms, underscoring the compound's utility in detailed structural analysis (F. Vogt et al., 2013).

Catalytic Reactions

Another study explored the hydrogenation of dimethyl malonate to 1,3-propanediol catalyzed by a Cu/SiO2 catalyst. This research provides insights into an alternative route for 1,3-propanediol production from syngas-derived dimethyl malonate, showcasing the compound's potential in catalytic processes and the impact of Cu+/Cu0 on selectivity (Sainan Zheng et al., 2017).

Synthesis of N-Substituted Derivatives

Ethyl 3-(2,4-dioxocyclohexyl)propanoate has been utilized as a precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This study outlines a process involving conventional protection, selective amidation, and deprotective-cyclization approaches, demonstrating the compound's versatility in organic synthesis (V. Thakur et al., 2015).

Enantioselective Reactions

The bisoxazolidine-catalyzed enantioselective Reformatsky reaction is another significant application. This method yields ethyl 3-hydroxy-3-(4-aryl)propanoates with high yields and enantiomeric excess, showcasing the compound's role in enantioselective synthesis and the influence of catalysts on reaction outcomes (C. Wolf et al., 2011).

Copolymer Synthesis

Furthermore, the compound is involved in the RAFT synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups. This study highlights the controlled synthesis of well-defined copolymers for potential bioconjugation applications, illustrating the compound's utility in polymer chemistry (N. Rossi et al., 2008).

properties

IUPAC Name

ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O6/c1-4-15-8(12)6-5-7-9(13)16-11(2,3)17-10(7)14/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXNSPLBMWUNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1C(=O)OC(OC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate

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